molecular formula C10H7F3N2O B063983 N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide CAS No. 175277-96-0

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B063983
CAS No.: 175277-96-0
M. Wt: 228.17 g/mol
InChI Key: OBFBGHKUUCGSPC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-(trifluoromethyl)aniline with cyanoacetic acid under specific conditions. One common method includes the use of isopropyl alcohol as a solvent, followed by the addition of water to precipitate the product . The reaction is carried out at temperatures ranging from 20°C to 30°C, and the mixture is then cooled to 0°C to 10°C to facilitate crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, and the final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting biochemical pathways. For instance, it can inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis . This inhibition disrupts the production of nucleotides, which are essential for DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of a cyano group and a trifluoromethyl group. These functional groups contribute to its distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c1-6(16)15-9-3-2-7(5-14)4-8(9)10(11,12)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFBGHKUUCGSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371566
Record name N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-96-0
Record name N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-96-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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